Chemical structure and properties of [(2R,4S)-2-Methyloxan-4-yl]methanol
Chemical structure and properties of [(2R,4S)-2-Methyloxan-4-yl]methanol
This comprehensive technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of [(2R,4S)-2-Methyloxan-4-yl]methanol .
Executive Summary
[(2R,4S)-2-Methyloxan-4-yl]methanol (also known as cis-2-methyl-4-(hydroxymethyl)tetrahydropyran) is a chiral heterocyclic building block increasingly utilized in modern drug discovery. As a saturated oxygen-containing heterocycle, it serves as a superior bioisostere for cyclohexane or phenyl rings, offering improved aqueous solubility and metabolic stability while maintaining lipophilic vectors. This guide analyzes its structural conformation, synthetic accessibility via Prins cyclization and homologation, and its strategic role in designing potent pharmaceutical agents, including GLP-1 agonists and opioid receptor ligands.
Chemical Identity & Stereochemical Analysis
The molecule consists of a six-membered tetrahydropyran (oxane) ring substituted with a methyl group at position 2 and a hydroxymethyl group at position 4.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | [(2R,4S)-2-methyloxan-4-yl]methanol |
| Common Synonyms | cis-2-methyl-4-hydroxymethyltetrahydropyran; (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanol |
| CAS Registry Number | 502609-47-4 (Generic/Racemic); Specific stereoisomer CAS may vary by vendor |
| Molecular Formula | C |
| Molecular Weight | 130.19 g/mol |
| SMILES | C[C@H]1CCOC1 (Isomeric) |
Conformational Analysis & Stereochemistry
The (2R,4S) configuration of this 2,4-disubstituted pyran corresponds to the cis -isomer. In the lowest energy chair conformation, both the C2-methyl group and the C4-hydroxymethyl group occupy equatorial positions.
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Configuration Assignment:
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C2 (R): The methyl group is equatorial.
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C4 (S): The hydroxymethyl group is equatorial.
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Stability: The diequatorial orientation minimizes 1,3-diaxial steric interactions, making the (2R,4S) isomer significantly more thermodynamically stable than its trans (axial-equatorial) counterpart.
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3D Vector: The oxygen atom in the ring (position 1) introduces a dipole and H-bond acceptor capability distinct from a carbocyclic analog.
Figure 1: Conformational logic of the (2R,4S) isomer, highlighting the stable diequatorial arrangement.
Physicochemical Properties[1][2][3][4][5][6]
The incorporation of the ether oxygen and the primary alcohol modulates the physical properties, making the scaffold less lipophilic than a methylcyclohexane derivative but more lipophilic than a sugar.
| Property | Value / Description | Significance in Drug Design |
| Physical State | Colorless Oil | Easy handling in liquid-phase synthesis. |
| Boiling Point | ~210–220 °C (Predicted) | High boiling point allows for high-temperature functionalization. |
| Density | ~1.02 g/cm³ | Comparable to water; facilitates phase separation in organic extractions. |
| LogP (Calc) | 0.4 – 0.6 | Optimal Lipophilicity : Low enough to support solubility, high enough for membrane permeability. |
| TPSA | ~29.5 Ų | Low polar surface area suggests good blood-brain barrier (BBB) permeability potential. |
| Solubility | Soluble in alcohols, DCM, THF; Slightly soluble in water. | Versatile solvent compatibility for coupling reactions. |
Synthetic Routes[5][6][7][8][9][10][11][12]
The synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol typically proceeds via a Prins cyclization followed by a homologation sequence. This route is preferred for its scalability and ability to generate the pyran core efficiently.
Primary Synthetic Pathway (Prins-Homologation Strategy)
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Prins Cyclization: Acid-catalyzed condensation of 3-buten-1-ol with acetaldehyde yields 2-methyltetrahydropyran-4-ol.
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Oxidation: Conversion of the secondary alcohol to the ketone (2-methyltetrahydropyran-4-one ).
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Homologation (Wittig): Reaction with (methoxymethyl)triphenylphosphonium chloride to form the enol ether.
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Hydrolysis & Reduction: Acid hydrolysis to the aldehyde followed by borohydride reduction yields the target primary alcohol .
Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target scaffold.
Stereocontrol
The cis (2R,4S) isomer is often the major product due to thermodynamic control. However, if the trans isomer is formed, it can be separated via:
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Chromatography: Silica gel purification at the alcohol stage.
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Enzymatic Resolution: Lipase-catalyzed acetylation (e.g., Novozym 435) often exhibits high enantioselectivity for the primary alcohol.
Medicinal Chemistry Applications
The 2-methyltetrahydropyran-4-methanol scaffold is a "privileged structure" in modern medicinal chemistry, offering specific advantages over traditional rings.
Bioisosteric Replacement
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Vs. Cyclohexane: The ether oxygen lowers LogP (improving solubility) and removes a metabolic "soft spot" (C-H oxidation) while maintaining the chair geometry.
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Vs. Morpholine: The pyran ring is less basic and avoids the potential for lysosomotropic trapping associated with basic amines.
Therapeutic Areas
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GLP-1 Receptor Agonists: Used as a linker or core scaffold to orient binding elements in diabetes and obesity therapeutics (e.g., indole-based agonists).
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Opioid Receptor Ligands: The scaffold appears in novel analgesics, where the 4-hydroxymethyl group serves as an attachment point for pharmacophores, modulating receptor affinity and selectivity.
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CFTR Modulators: Utilized in the synthesis of correctors for Cystic Fibrosis Transmembrane Conductance Regulator protein.
Analytical Characterization
Validating the structure requires careful analysis of NMR coupling constants to confirm the diequatorial geometry.
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1H NMR (DMSO-d6 or CDCl3):
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C2-H: Multiplet at ~3.2-3.4 ppm. Large coupling constant (
Hz) with axial C3-H confirms the axial orientation of the proton (and thus equatorial methyl). -
C4-H: Multiplet at ~1.6-1.8 ppm.
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-CH2OH: Doublet at ~3.3 ppm (methylene protons).
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C2-Me: Doublet at ~1.1 ppm.
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13C NMR: Distinct signals for C2 (~74 ppm), C6 (~68 ppm), and the exocyclic CH2OH (~65 ppm).
Safety & Handling
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Hazards: Generally considered a mild irritant. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the primary alcohol.
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Stability: Stable under standard laboratory conditions. Compatible with standard coupling reagents (EDC, HATU) and alkylating agents.
References
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Stereoselective Synthesis of Pyran Scaffolds. Smolecule Science Report, 2024. Link
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Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one. ResearchGate Technical Papers. Link
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Opioid Receptor Ligands and Methods of Use. U.S. Patent 8,835,488, 2012.[1] Link
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Pyrazolopyridine Derivatives as GLP-1 Agonists. World Intellectual Property Organization (WO2018056453). Link
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PubChem Compound Summary: (Tetrahydro-2H-pyran-4-yl)methanol. National Center for Biotechnology Information. Link
